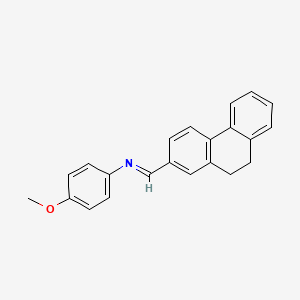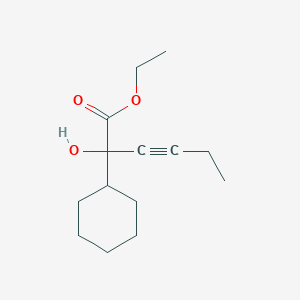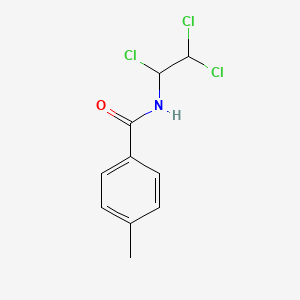
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a 4-methyl group and a 1,2,2-trichloroethyl group attached to the nitrogen atom of the amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-methylbenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the amide group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar compounds.
Medicine: Benzamide derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects. This specific compound may be investigated for similar applications.
Industry: In the industrial sector, Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can be used in the production of polymers, resins, and other materials. Its unique structure allows for the modification of physical and chemical properties of the final products.
Mécanisme D'action
The mechanism of action of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
4-Methylbenzamide: Similar structure but lacks the trichloroethyl group.
N-(1,2,2-Trichloroethyl)benzamide: Similar structure but lacks the 4-methyl group.
Uniqueness: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the 4-methyl and 1,2,2-trichloroethyl groups. These groups confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90283-59-3 |
|---|---|
Formule moléculaire |
C10H10Cl3NO |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
4-methyl-N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-2-4-7(5-3-6)10(15)14-9(13)8(11)12/h2-5,8-9H,1H3,(H,14,15) |
Clé InChI |
ZFVMVUFNYRKVFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


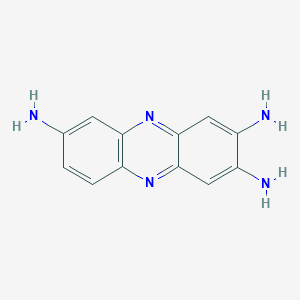
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
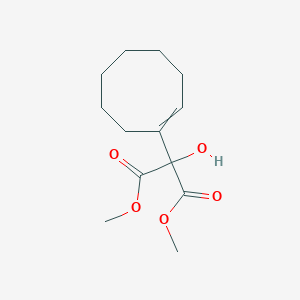
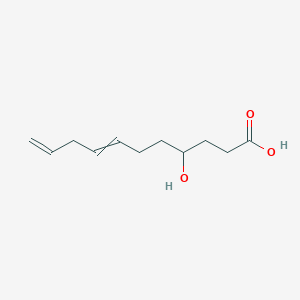
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
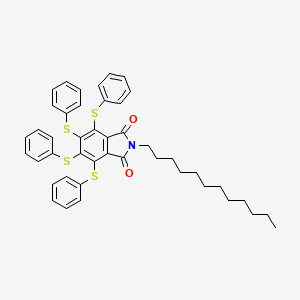
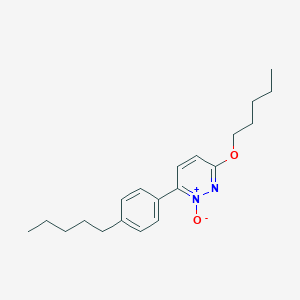
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
